Disiquonium

Description

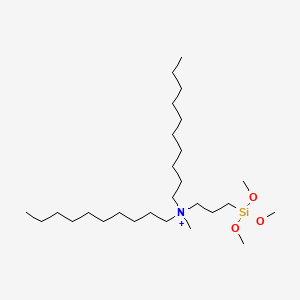

Structure

2D Structure

Properties

CAS No. |

114431-91-3 |

|---|---|

Molecular Formula |

C27H60NO3Si+ |

Molecular Weight |

474.9 g/mol |

IUPAC Name |

didecyl-methyl-(3-trimethoxysilylpropyl)azanium |

InChI |

InChI=1S/C27H60NO3Si/c1-7-9-11-13-15-17-19-21-24-28(3,25-22-20-18-16-14-12-10-8-2)26-23-27-32(29-4,30-5)31-6/h7-27H2,1-6H3/q+1 |

InChI Key |

CZIAHOKVOQSYHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCC[Si](OC)(OC)OC |

Origin of Product |

United States |

Nomenclature and Classification of Disiquonium

International Nonproprietary Name (INN) Derivation and Context for Disiquonium

International Nonproprietary Names are unique, globally recognized names for pharmaceutical substances, established by the World Health Organization (WHO) to ensure clear and consistent communication. The INN for a substance often provides clues about its chemical structure and/or its pharmacological action through the use of specific stems.

The name "this compound" can be deconstructed to understand its origins. The suffix "-ium" is a standard INN stem used to designate quaternary ammonium (B1175870) compounds. drugs.comwho.intwho.int This immediately signals the presence of a positively charged nitrogen atom with four organic groups attached. The prefix "Disiquon-" is descriptive of the molecule's specific structure. "Di-" indicates the presence of two identical groups, which in the case of this compound are the two decyl (ten-carbon) chains attached to the nitrogen atom. The "si" portion of the prefix points to the presence of a silicon atom within the molecule's structure. Therefore, the name "this compound" systematically reflects its chemical identity as a quaternary ammonium compound containing two decyl groups and a silicon-containing moiety.

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is didecyl-methyl-(3-trimethoxysilylpropyl)azanium, which provides a complete and unambiguous description of its molecular structure. nih.gov

Table 1: Nomenclature of this compound

| Identifier Type | Identifier |

|---|---|

| INN | This compound |

| IUPAC Name | didecyl-methyl-(3-trimethoxysilylpropyl)azanium nih.gov |

| CAS Number | 114431-91-3 nih.gov |

Chemical Class Affiliation: Quaternary Ammonium Compounds within Research Paradigms

This compound is classified as a quaternary ammonium compound (QAC or "quat"). bcp-instruments.com This class of compounds is characterized by a central nitrogen atom bonded to four alkyl or aryl groups, resulting in a positively charged cation. enamine.net This positive charge is a key feature that dictates the chemical and physical properties of QACs, including their surface activity and antimicrobial capabilities.

Within research, QACs are extensively studied for a variety of applications. A significant area of investigation for organosilicon quaternary ammonium compounds like this compound is their use as antimicrobial agents. nih.govwikipedia.org The trimethoxysilyl group in this compound allows it to covalently bond to a wide range of surfaces, creating a durable, non-leaching antimicrobial coating. nih.gov Research has explored the application of such compounds in creating self-disinfecting surfaces in healthcare settings, food processing plants, and for medical devices to prevent the formation of biofilms and reduce the transmission of pathogens. wikipedia.org

The mechanism of antimicrobial action for QACs generally involves the disruption of the microbial cell membrane. The positively charged nitrogen head of the QAC is attracted to the negatively charged components of the bacterial cell wall. The long alkyl chains then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. mdpi.comresearchgate.net

Research into organosilicon QACs, such as this compound, often focuses on materials science and microbiology. Studies investigate the efficacy of these compounds against various bacteria and fungi, the durability of the antimicrobial coatings on different substrates, and the development of novel applications for these functionalized materials. nih.govwikipedia.org The unique combination of a quaternary ammonium salt's antimicrobial properties with the surface-binding capability of an organosilane makes this compound and similar compounds a subject of ongoing scientific interest.

Table 2: Chemical Classification and Properties of this compound

| Property | Description |

|---|---|

| Chemical Class | Quaternary Ammonium Compound bcp-instruments.com |

| Key Functional Groups | Quaternary ammonium cation, Trimethoxysilyl group nih.gov |

| Molecular Formula | C₂₇H₆₀NO₃Si⁺ nih.gov |

Synthetic Strategies for Disiquonium and Its Analogues

Established Synthesis Protocols for Disiquonium Chloride

The primary method for synthesizing this compound chloride, chemically known as N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride, is through the quaternization of a tertiary amine with a haloalkylsilane. google.com This reaction, a variation of the Menschutkin reaction, forms the core of the manufacturing process for this and similar organosilane quaternary ammonium (B1175870) compounds.

The synthesis of this compound chloride relies on two main precursors: N,N-didecyl-N-methylamine and (3-chloropropyl)trimethoxysilane.

N,N-didecyl-N-methylamine (C₂₁H₄₅N): This tertiary amine is a critical intermediate. It is a liquid at room temperature with a density of approximately 0.807 g/mL. sigmaaldrich.com While commercially available, it can be synthesized through several routes. One common industrial method involves the sequential alkylation of a primary amine. For instance, decyl methylamine (B109427) can be reacted with decyl chloride to produce didecyl methylamine. google.com A patent for related compounds describes heating a mixture of decyl methylamine and caustic soda to around 160°C, followed by the slow addition of decyl chloride. google.com

Table 1: Properties of N,N-didecyl-N-methylamine

| Property | Value |

|---|---|

| CAS Number | 7396-58-9 |

| Molecular Formula | C₂₁H₄₅N |

| Molecular Weight | 311.59 g/mol |

| Form | Liquid |

(3-chloropropyl)trimethoxysilane (C₆H₁₅ClO₃Si): This compound is a widely used bifunctional organosilane, acting as a coupling agent. It contains a reactive chloropropyl group and a hydrolyzable trimethoxysilyl group. It is typically produced via the hydrosilylation of allyl chloride with trichlorosilane, followed by methanolysis. The ammonolysis of (3-chloropropyl)trimethoxysilane to form (3-aminopropyl)trimethoxysilane is a well-studied reaction, highlighting the reactivity of the chloro- a and silyl (B83357) groups under specific conditions. nih.gov

The final step in the synthesis of this compound chloride is the quaternization reaction between N,N-didecyl-N-methylamine and (3-chloropropyl)trimethoxysilane. This Sɴ2 reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic carbon of the chloropropyl group of the silane (B1218182).

A general one-pot process for creating such organofunctional alkoxysilanes with quaternary nitrogen functionality has been developed. google.com This method avoids the need for high-pressure autoclaves, which were previously common for such quaternizations. google.com The reaction can be carried out at atmospheric pressure and at temperatures ranging from 20°C to 150°C, with a preferred range of 80°C to 95°C. google.com In some procedures for similar compounds, a solvent such as isopropanol (B130326) is used, and the reaction may be conducted over several hours to ensure completion. google.com The resulting product is a solution of the quaternary ammonium salt. google.com

Table 2: General Reaction Conditions for Quaternization

| Parameter | Condition |

|---|---|

| Reactants | Tertiary Amine, Haloalkylsilane |

| Reaction Type | Sɴ2 Quaternization |

| Temperature | 20°C - 150°C |

| Pressure | Atmospheric |

Asymmetric Synthesis Approaches Relevant to this compound

This compound chloride itself is an achiral molecule due to the absence of any stereocenters. However, the field of asymmetric synthesis is highly relevant for creating chiral analogues of quaternary ammonium compounds. Research into the asymmetric synthesis of related compounds, such as isoindolinones, has utilized bifunctional chiral ammonium salt catalysts to achieve high levels of enantioselectivity. researchgate.net The design of these catalysts often incorporates a chiral backbone derived from natural sources and functional groups capable of hydrogen bonding, such as ureas, to direct the stereochemical outcome of the reaction. researchgate.net While not directly applied to this compound, these principles could be employed to synthesize chiral derivatives by modifying the precursor structures.

Catalytic Methodologies in this compound Synthesis

While the core quaternization reaction is generally not catalytic, catalysts play a significant role in the synthesis of the necessary precursors. For example, the preparation of alkyl chlorides (like decyl chloride) from the corresponding alcohols can be catalyzed by Lewis acids such as zinc chloride. google.com In other precursor synthesis routes, such as the formation of N,N-dimethylamines from aldehydes and dimethylamine, hydrogenation catalysts are employed. google.com

Furthermore, in the broader context of organosilane chemistry, various catalysts are used to facilitate reactions involving the silane moiety. For instance, silica-supported copper(II)-hydrazone coordination compounds have been developed as heterogeneous catalysts for click reactions to produce triazoles, demonstrating the use of modified silica (B1680970) surfaces in catalysis. acs.org Such catalytic systems could be relevant for the synthesis of complex this compound derivatives where further reactions at the silyl group are desired.

Investigation of this compound Derivatives and Structural Modifications

The investigation of derivatives and structural modifications of this compound is crucial for tailoring its properties for specific applications. Modifications can be introduced by altering either the tertiary amine precursor or the silylating agent.

For example, N-methyldidecylamine has been used as a precursor to synthesize N,N-didecyl-N-methyl-N-(4-vinylbenzyl)ammonium chloride, where the trimethoxysilylpropyl group is replaced by a vinylbenzyl group. scientificlabs.com This modification introduces a polymerizable functional group, allowing the compound to be incorporated into polymer chains.

Other structural variations can be achieved by changing the length of the alkyl chains on the nitrogen atom. Patents describe the synthesis of related compounds like decyl n-decyl dimethylammonium chloride and di-n-decyl dimethylammonium chloride, highlighting the modularity of the synthetic approach. google.com

The rational design of this compound analogues is guided by the desired physicochemical properties and functional activity. The structure of this compound contains three key domains that can be systematically modified: the two long alkyl (decyl) chains, the methyl group, and the trimethoxysilylpropyl group.

Alkyl Chain Modification: Varying the length of the two C₁₀ chains affects the compound's lipophilicity and surfactant properties. Shorter or longer chains can be used to optimize interactions with different surfaces or biological membranes.

Silyl Group Modification: The trimethoxysilyl group is designed for covalent bonding to hydroxyl-rich surfaces (like silica, glass, or certain textiles) through hydrolysis and condensation. Replacing the methoxy (B1213986) groups with ethoxy or other alkoxy groups can alter the rate of hydrolysis and condensation. wikipedia.org

Linker Modification: The propyl linker between the silicon atom and the nitrogen atom can be changed in length or composition to alter the flexibility and orientation of the molecule when tethered to a surface.

This modular approach allows for the creation of a library of analogues with fine-tuned properties for research in materials science, surface chemistry, and antimicrobial applications.

Synthetic Diversification Strategies for this compound Scaffolds

The development of diverse analogues of this compound is crucial for exploring structure-activity relationships and optimizing its properties for various applications. Synthetic diversification strategies focus on systematically modifying different parts of the this compound scaffold. These strategies can be broadly categorized based on the component of the molecule being altered: the long-chain alkyl groups, the methyl group on the nitrogen, and the trimethoxysilylpropyl group.

Modification of the Long-Chain Alkyl Groups:

One primary approach to diversification involves varying the length and nature of the two long alkyl chains attached to the nitrogen atom. This can be achieved by using different dialkylmethylamines as starting materials in the quaternization reaction. By altering the chain length, branching, or introducing unsaturation or cyclic moieties into these alkyl groups, a wide range of analogues can be synthesized. These modifications can influence the lipophilicity and steric bulk of the molecule.

Table 1: Illustrative Examples of this compound Analogues via Alkyl Chain Modification

| Starting Amine | Resulting Analogue Scaffold |

| Dioctylmethylamine | [Octyl₂-Methyl-R]⁺ |

| Didodecylmethylamine | [Dodecyl₂-Methyl-R]⁺ |

| Ditetradecylmethylamine | [Tetradecyl₂-Methyl-R]⁺ |

| (Where R is the (CH₂)₃Si(OCH₃)₃ group) |

Modification of the Group on the Nitrogen Atom:

The methyl group on the quaternary nitrogen can be replaced with other small alkyl or functionalized alkyl groups. This is accomplished by starting with a tertiary amine that has two long alkyl chains and a different third group. For instance, using a didecylethylamine would result in an analogue with an ethyl group instead of a methyl group on the nitrogen.

Modification of the Organosilane Moiety:

The trimethoxysilylpropyl group offers several avenues for diversification. The length of the propyl linker can be varied by using haloalkyltrimethoxysilanes with different alkylene chain lengths (e.g., haloethyl or halobutyl). Furthermore, the methoxy groups on the silicon atom can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) by using the corresponding haloalkyl(trialkoxy)silanes. These changes can affect the hydrolysis rate and subsequent reactivity of the silane moiety.

Table 2: Illustrative Examples of this compound Analogues via Organosilane Modification

| Organosilane Reactant | Resulting Analogue Scaffold |

| (2-Chloroethyl)trimethoxysilane | [Decyl₂-Methyl-(CH₂)₂Si(OCH₃)₃]⁺ |

| (4-Chlorobutyl)trimethoxysilane | [Decyl₂-Methyl-(CH₂)₄Si(OCH₃)₃]⁺ |

| (3-Chloropropyl)triethoxysilane | [Decyl₂-Methyl-(CH₂)₃Si(OC₂H₅)₃]⁺ |

The combination of these diversification strategies allows for the creation of a large library of this compound analogues. Such a library would be invaluable for systematic studies to understand how structural variations impact the compound's chemical and biological properties. The general principles of synthetic scaffolding, which involve the assembly of molecular building blocks, are applicable here to generate a wide array of structurally related compounds. nih.govresearchgate.net Diversity-oriented synthesis approaches could also be employed to efficiently produce a collection of macrocyclic peptidomimetics with high levels of structural diversity, a strategy that could be adapted for the synthesis of novel this compound-based structures. nih.gov

Molecular Mechanisms of Action and Interaction Studies of Disiquonium

Analysis of Disiquonium's Molecular Binding Targets

This compound chloride interacts with several key biological molecules, including enzymes, receptors, and nucleic acids. These interactions are fundamental to its biological effects.

Enzymatic Interaction Profiles: e.g., Iodotyrosine Deiodinase (IYD) Inhibition Studies

This compound chloride has been identified as an inhibitor of Iodotyrosine Deiodinase (IYD), an enzyme crucial for thyroid hormone synthesis by recycling iodide. nih.gov In vitro screening of a large chemical library identified this compound chloride as one of the substances that inhibit human IYD enzyme activity. nih.gov

Concentration-response screening demonstrated that this compound chloride inhibits both human and Xenopus IYD. epa.gov At a concentration of 200 µM, this compound chloride showed a median inhibition of 52% for Xenopus IYD and 92.71% for human IYD. epa.gov Further testing at a 100 µM concentration resulted in a 28.6% median inhibition of Xenopus IYD. epa.gov However, at a lower concentration of 20 µM, it showed minimal to no inhibitory effect. epa.gov It is important to note that in some assay conditions, an abnormal time course of absorbance was observed, which could indicate interference with the assay itself. oup.com

The inhibition of IYD can disrupt the normal balance of thyroid hormones, which are essential for development and metabolism. nih.govaopwiki.org The ability of this compound to inhibit this enzyme highlights a specific molecular interaction that could have broader physiological consequences.

| Enzyme | Organism | Concentration (µM) | Median % Inhibition | Source |

|---|---|---|---|---|

| Iodotyrosine Deiodinase (IYD) | Human | 200 | 92.71 | epa.gov |

| Iodotyrosine Deiodinase (IYD) | Xenopus | 200 | 52 | epa.gov |

| Iodotyrosine Deiodinase (IYD) | Xenopus | 100 | 28.6 | epa.gov |

| Iodotyrosine Deiodinase (IYD) | Xenopus | 20 | -6.6 | epa.gov |

Receptor Binding Studies and Ligand-Receptor Interactions

Experimental models suggest that this compound chloride may interact with voltage-gated sodium channels. Specifically, it has been shown to block NaV1.5 channels, which can prolong the action potential duration in cardiac models. vulcanchem.com This interaction points to its potential as an antiarrhythmic agent, although this is still under investigation. vulcanchem.com

The general mechanism for quaternary ammonium (B1175870) compounds often involves electrostatic interactions with negatively charged components of cell membranes, such as phospholipid headgroups. patsnap.com This can disrupt membrane integrity. While direct receptor binding studies for this compound are not extensively documented in the public literature, its structural relative, dequalinium (B1207927) chloride, is known to interact with microbial cell membranes, leading to increased permeability. patsnap.com

Receptor binding assays are a important for determining the affinity (often expressed as Kd or Ki) and the number of binding sites (Bmax) for a ligand on its receptor. umich.edunih.govlabome.com These studies are crucial for understanding the potency and specificity of a compound.

Nucleic Acid Interaction Mechanisms (e.g., DNA Binding Affinity)

While specific studies on the DNA binding affinity of this compound are not widely available, related quaternary ammonium compounds like dequalinium chloride are known to interact with nucleic acids. patsnap.com Dequalinium can intercalate between DNA base pairs, a mechanism that hinders DNA replication and transcription. patsnap.com This interaction contributes to its antimicrobial properties. patsnap.com

The binding of small molecules to DNA can occur through several mechanisms, including groove binding, intercalation, and alkylation. atdbio.com These interactions are often driven by electrostatic forces, hydrogen bonding, and hydrophobic interactions. thermofisher.combmglabtech.com For instance, the positively charged nature of quaternary ammonium compounds could facilitate attraction to the negatively charged phosphate (B84403) backbone of DNA. atdbio.com The study of such protein-nucleic acid interactions is a complex field, with techniques like challenge phage systems being used to dissect sequence-specific recognition. nih.gov

This compound's Influence on Cellular Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways, which are critical for normal cellular function and response to external stimuli.

Modulation of Specific Intracellular Signaling Cascades (e.g., TOR Signaling, G Protein Signaling)

Quaternary ammonium compounds can act as membrane-disrupting agents, which can be utilized in research to study intracellular signaling by transiently permeabilizing cell membranes. vulcanchem.com

TOR Signaling: The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors. nih.govelifesciences.orgyeastgenome.org Inhibition of the TOR pathway can restrict cell proliferation and is essential for maintaining the balance between cell division and cell death. nih.gov While direct evidence of this compound's effect on TOR signaling is limited, its influence on fundamental cellular processes suggests potential interactions with such master regulatory pathways.

G Protein Signaling: G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.orgyoutube.com These pathways are crucial for a multitude of physiological processes. nih.govnih.gov G-protein-signaling modulators can influence these pathways. uniprot.org For example, this compound's effect on cardiac rhythm suggests a potential modulation of ion channels that may be linked to G protein signaling. vulcanchem.com The disruption of cell membranes by quaternary ammonium compounds could also indirectly affect GPCR signaling by altering the membrane environment. patsnap.com

Interference with Endocrine Signaling Processes: Genomic and Non-Genomic Pathways

Endocrine signaling involves hormones that travel through the bloodstream to target cells, producing slower but long-lasting responses. libretexts.orglumenlearning.com Endocrine disrupting chemicals can interfere with these pathways at various levels, including hormone synthesis, receptor binding, and signal transduction. frontiersin.orgnih.gov

This compound's inhibition of IYD is a clear example of interference with an endocrine-related process, specifically thyroid hormone synthesis. nih.govepa.gov This represents a disruption of a genomic pathway, as thyroid hormones primarily act by binding to nuclear receptors and regulating gene expression. nih.gov

Analysis of Downstream Gene Expression Regulation

The interaction of this compound with cellular systems can lead to significant alterations in gene expression, a key indicator of its molecular mechanism of action. While direct studies on this compound's specific impact on gene regulation are not extensively documented in publicly available research, the effects of structurally related quaternary ammonium compounds (QACs) on bacterial gene expression offer valuable insights.

For instance, studies on bacteria exposed to other QACs have demonstrated notable changes in the expression of genes associated with stress responses and metabolic pathways. Research on Serratia sp. HRI, a highly resistant bacterial isolate, following exposure to the QAC benzalkonium chloride, revealed significant upregulation of genes encoding for efflux pumps, particularly from the Major Facilitator Superfamily (MFS). nih.gov Efflux pumps are membrane proteins that can expel a wide range of compounds from the cell, and their increased expression is a common mechanism of antimicrobial resistance.

One study identified an uncharacterized MFS efflux pump gene that was upregulated by at least four-fold at various time points after exposure to benzalkonium chloride. nih.gov Further investigation using real-time PCR confirmed the upregulation of this gene in response to both benzalkonium chloride and another QAC, didecyldimethylammonium chloride (DDAC). nih.gov The expression of this gene was observed to be higher after shorter exposure times (20 minutes) compared to longer durations (90 minutes), suggesting it represents an initial, rapid response to the presence of the biocide. nih.gov This initial upregulation may serve as a crucial survival mechanism, allowing the bacteria to tolerate the compound while more long-term resistance mechanisms are activated. nih.gov

Additionally, broader transcriptomic analyses have shown that exposure to QACs can lead to the downregulation of genes related to lipoproteins and the upregulation of those involved in oxidative and acidic stress responses, as well as pathways for pyruvate (B1213749) production and citrate (B86180) fermentation. nih.gov While these findings pertain to other QACs, they provide a strong hypothetical framework for the potential downstream gene regulatory effects of this compound, highlighting the probable induction of stress response pathways and resistance mechanisms in microorganisms.

Table 1: Illustrative Gene Expression Changes in Bacteria Exposed to Quaternary Ammonium Compounds

| Gene/System Category | Observed Change in Expression | Implied Function | Reference |

| MFS Efflux Pump Gene | Upregulated (≥4-fold) | Expulsion of antimicrobial agent | nih.gov |

| Lipoprotein Genes | Downregulated | Alteration of cell envelope | nih.gov |

| Oxidative Stress Response Genes | Upregulated | Counteracting cellular damage | nih.gov |

| Acidic Stress Response Genes | Upregulated | Maintaining intracellular pH | nih.gov |

| Pyruvate Production & Citrate Fermentation | Upregulated | Adjusting metabolic activity | nih.gov |

This table is based on data from studies on benzalkonium chloride and is presented as a potential model for this compound's effects.

Theoretical Models of this compound-Biomolecule Interactions

The primary mode of interaction for quaternary ammonium compounds is often electrostatic, driven by the positively charged quaternary nitrogen atom. atdbio.com This positive charge facilitates attraction to negatively charged biological structures like cell membranes and the phosphate backbone of nucleic acids. atdbio.com

Interaction with Proteins: Theoretical models for compounds structurally analogous to this compound often focus on their binding to enzymes and other proteins. Molecular docking studies, for example, can predict the binding affinity and conformation of a ligand within the active site of a target protein. mdpi.commdpi.comnih.gov For antimicrobial QACs, key protein targets could include enzymes involved in cell wall synthesis, metabolic pathways, or proteins that regulate cellular functions. The binding of this compound to such proteins could inhibit their function, leading to the disruption of essential cellular processes.

Interaction with Nucleic Acids: The interaction of small molecules with nucleic acids is a critical area of study. atdbio.comnih.govnih.govresearchgate.net Theoretical models can elucidate how compounds like this compound might interact with DNA or RNA. The positively charged head of this compound would be electrostatically attracted to the negatively charged phosphate backbone of nucleic acids. atdbio.com Such interactions could potentially interfere with DNA replication or transcription by altering the conformation of the nucleic acid or by blocking the binding of essential enzymes like DNA or RNA polymerase.

Models can explore different modes of binding, including:

Groove Binding: Where the molecule fits into the minor or major groove of the DNA double helix. atdbio.com

Intercalation: Where the planar aromatic parts of a molecule slide between the base pairs of the DNA. atdbio.com

Alkylating Agents: Which form covalent bonds with the DNA bases. atdbio.com

While this compound itself is not a classical intercalator or alkylating agent, its binding to the grooves or the phosphate backbone could still significantly impact DNA-dependent processes.

Table 2: Potential Biomolecular Interactions of this compound Based on Theoretical Modeling Principles

| Interacting Biomolecule | Potential Interaction Type | Predicted Consequence |

| Bacterial Cell Membrane Proteins | Electrostatic and Hydrophobic Interactions | Disruption of membrane integrity, inhibition of protein function |

| Metabolic Enzymes | Active Site Binding | Inhibition of metabolic pathways |

| DNA | Electrostatic Interaction with Phosphate Backbone | Alteration of DNA conformation, interference with replication/transcription |

| RNA | Electrostatic Interaction with Phosphate Backbone | Interference with translation and other RNA functions |

This table represents a theoretical framework for this compound's interactions based on the known behavior of similar compounds and general principles of biomolecular modeling.

In Vitro Biological Activity and Molecular Effects of Disiquonium

Assessment of Cytotoxic Properties in Controlled Cellular Models

The evaluation of cytotoxicity is a critical step in characterizing the biological activity of chemical compounds. In vitro cytotoxicity assays are employed to determine the toxic effects of a substance on cells in a controlled laboratory setting. drugbank.com These assays can measure various endpoints, including cell membrane integrity, metabolic activity, and the induction of cell death pathways like apoptosis and necrosis. hodoodo.com

In Vitro Cytotoxicity Assays and Mechanisms

A variety of in vitro assays are utilized to assess the cytotoxicity of compounds. Common methods include the MTT assay, which measures metabolic activity, and dye exclusion assays (e.g., trypan blue) that identify cells with compromised membrane integrity. mdpi.comnih.gov For QACs, the mechanism of cytotoxicity is often linked to the disruption of the cell membrane. patsnap.com Their cationic nature allows them to interact with and disrupt the negatively charged components of cell membranes, leading to loss of integrity and cell death. drugbank.com Some QACs have also been found to inhibit protein synthesis, presenting a secondary mechanism of action. rsc.orgrsc.org

Induction of Necrosis Pathways at Varying Concentrations

Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. biotechrep.irelifesciences.org The induction of necrosis can be concentration-dependent. At certain concentrations, a compound might trigger programmed cell death (apoptosis), while at higher concentrations, it may lead to necrosis. revvity.com Oxidative stress is a known inducer of necrosis, and studies on other compounds have shown that it can lead to ATP depletion and the aggregation of key proteins involved in necrotic pathways, such as receptor-interacting protein kinase 3 (RIPK3). nih.gov The process of necrotic volume increase (NVI) is a hallmark of necrosis, driven by an influx of ions and water. researchgate.netfrontiersin.org

In Vitro Evaluations of Mechanistic Anti-Infective Efficacy

The anti-infective properties of QACs are well-documented. mdpi.com Their primary mechanism of action against bacteria involves the disruption of the cell membrane, leading to leakage of cytoplasmic contents and cell death. patsnap.com The effectiveness of QACs can vary against different types of bacteria, with Gram-positive bacteria often being more susceptible than Gram-negative bacteria. sanofi.us In vitro methods to evaluate anti-infective efficacy include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microbial strains. openveterinaryjournal.com

Impact on Cellular Processes and Homeostasis in Defined Model Systems

Cellular homeostasis refers to the maintenance of a stable internal cellular environment, which is crucial for normal cell function. nih.govnih.gov This includes regulating ion concentrations, cell volume, and pH. nih.gov The chloride ion (Cl-), for instance, plays a significant role in these processes. nih.govdovepress.com Disruption of cellular homeostasis can lead to various cellular dysfunctions. nih.gov For example, osmotic stress can activate specific ion channels to regulate cell volume. nih.gov The disruption of these homeostatic mechanisms by chemical compounds can lead to cell injury and death. biorxiv.org Given that QACs act on cell membranes, they have the potential to significantly impact cellular homeostasis by altering membrane permeability and ion transport. frontiersin.org

Advanced Research Methodologies for Disiquonium Studies

In Vitro Experimental Design and Model Systems

In vitro experiments, which are conducted outside of a living organism, provide a controlled environment to study the specific effects of a compound. cusabio.com A well-considered experimental design is fundamental to ensuring that the data collected is robust, reproducible, and can be statistically validated. nih.govfrontiersin.org For a compound like Disiquonium, in vitro studies are the first step in characterizing its biological activity profile. These experiments are typically designed to test a specific hypothesis under controlled conditions, minimizing external variables and allowing for a detailed investigation of molecular and cellular mechanisms. cusabio.com

Cell-based assays are a cornerstone of modern drug discovery and chemical compound characterization, forming the basis of more than half of all high-throughput screening (HTS) campaigns. researchgate.netnih.gov These assays utilize living cells to assess the biological effects of a compound, offering more physiologically relevant information than purely biochemical, cell-free assays. researchgate.net For this compound, such platforms are instrumental in moving beyond simple activity measurements to understanding the underlying mechanisms.

HTS platforms enable the rapid testing of thousands of compounds, but they are also invaluable for detailed characterization of a single compound across various conditions, such as a range of concentrations. oncotarget.com Methodologies range from simple endpoint assays measuring cell viability to sophisticated high-content analyses that provide spatial and temporal data on cellular changes. nuvisan.com

Research findings indicate that this compound has been evaluated using cell-based screening platforms. For instance, in the ToxCast program, this compound chloride was tested in concentration-response mode to assess its activity. oup.com One of its noted activities is the disruption of bacterial cell membranes, an insight likely derived from cell viability assays using bacterial cultures like Staphylococcus aureus and Escherichia coli. vulcanchem.com Further mechanistic studies have pointed to its ability to interfere with quorum-sensing pathways in bacteria, a critical process for biofilm formation. vulcanchem.com

Table 1: Example of High-Throughput Screening Data for this compound Chloride (Note: This table is based on data for illustrative purposes and may not be exhaustive of all screening results.)

| Assay Target | Assay Type | Max Concentration Tested | Result/Observation | Source |

|---|---|---|---|---|

| Deiodinase Type 2 (DIO2) | Enzyme Inhibition Screen | 1 mM | Median inhibition of 20.4% at 200 µM | oup.com |

| Deiodinase Type 3 (DIO3) | Enzyme Inhibition Screen | 1 mM | Median inhibition of 13.9% at 200 µM | oup.com |

| Bacterial Viability | Antimicrobial Assay | Not Specified | >99% reduction in S. aureus and E. coli | vulcanchem.com |

While traditional 2D cell cultures are foundational, they often fail to replicate the complex architecture and cell-cell interactions of living tissues. Organoids and microphysiological systems (MPS), also known as "organs-on-a-chip," represent the next frontier in in vitro modeling. cn-bio.comnih.gov Organoids are three-dimensional, self-assembling cell cultures derived from stem cells or primary tissues that mimic the structure and function of a specific organ. cn-bio.comnih.gov MPS are microfabricated devices that recreate the functional units of human organs, often incorporating perfusion to simulate blood flow and maintain long-term tissue viability. cn-bio.comnih.gov

When integrated, these technologies can simulate a precisely controlled microenvironment, allowing for real-time monitoring of cellular interactions and physiological responses. nih.govnih.gov For a compound like this compound, these advanced systems would offer significant advantages for evaluation. For example, liver-on-a-chip systems could be used to study its metabolism in a more human-relevant context than simple cell cultures. cn-bio.com Similarly, cardiac organoids could be employed to investigate its reported effects on cardiac rhythm and ion channels in a functional, multi-cellular context that better predicts in vivo responses. vulcanchem.com The use of these models helps to bridge the gap between preclinical in vitro data and clinical outcomes. cn-bio.com

Enzyme assays are fundamental laboratory procedures used to measure the rate of enzymatic reactions and are vital for studying how a compound might inhibit or activate specific enzymes. amsbio.comthermofisher.com These assays can be performed on purified recombinant enzymes or on enzymes within cell lysates, providing detailed kinetic data. mdpi.com Profiling a compound against a panel of enzymes is a key step in understanding its specificity and potential mechanisms of action. aminoverse.com

Studies have subjected this compound to enzyme inhibition profiling. It was screened for its ability to inhibit deiodinase enzymes, which are involved in thyroid hormone regulation. oup.com In a single-point screening assay, this compound chloride was tested against deiodinase types 1, 2, and 3 (DIO1, DIO2, DIO3). oup.com The results, detailed in the table below, show modest inhibition at a concentration of 200 µM, indicating some level of interaction with these enzymes. oup.com

Table 2: Deiodinase (DIO) Enzyme Inhibition Profile for this compound Chloride

| Enzyme Target | Maximum Concentration Tested | Median % Inhibition at 200 µM | Source |

|---|---|---|---|

| DIO1 | 200 µM | 4.7% | oup.com |

| DIO2 | 1 mM | 20.4% | oup.com |

| DIO3 | 1 mM | 13.9% | oup.com |

Beyond this screening, other research has identified a more potent bioactivity: the blocking of voltage-gated sodium channels (Nav1.5), a critical protein in cardiac rhythm. vulcanchem.com This antiarrhythmic potential would be characterized using specific electrophysiology assays, such as patch-clamp techniques on cells expressing the Nav1.5 channel, to quantify the inhibition kinetics and binding affinity.

In vitro Drug Metabolism and Pharmacokinetics (DMPK) studies are essential in early compound development to predict a substance's absorption, distribution, metabolism, and excretion (ADME) characteristics in the body. nuvisan.com These assays provide critical data that guides further research and development. researchgate.net

Metabolic stability assays are a key component of in vitro DMPK. nuvisan.com These typically involve incubating the compound with liver subcellular fractions (like microsomes or S9 fractions) or with whole liver cells (hepatocytes) from various species, including humans. researchgate.netnuvisan.com By measuring the rate at which the compound is broken down, researchers can calculate its intrinsic clearance and predict its half-life in the body. nuvisan.comnih.gov

Drug transporter assays investigate how a compound interacts with transporter proteins, such as those in the intestinal wall (e.g., Caco-2 cell model) or liver. nuvisan.com These interactions determine how well the compound is absorbed into the bloodstream and how it is taken up by or effluxed from cells, which significantly impacts its bioavailability and efficacy. nuvisan.com Another important aspect is profiling against Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. reactionbiology.com Inhibition of these enzymes can lead to drug-drug interactions.

Table 3: Common In Vitro DMPK Assays for Compound Characterization

| Assay Type | Model System | Parameter Measured | Purpose | Source |

|---|---|---|---|---|

| Metabolic Stability | Liver Microsomes, Hepatocytes | Half-life (t½), Intrinsic Clearance (CLint) | Predicts hepatic clearance and metabolic rate. | nuvisan.comnuvisan.com |

| Permeability Assay | Caco-2 cells | Apparent Permeability (Papp) | Predicts intestinal absorption of the compound. | nuvisan.com |

| CYP450 Inhibition | Recombinant CYP Enzymes | IC50 | Assesses the potential for drug-drug interactions. | reactionbiology.com |

| Plasma Protein Binding | Plasma | Percent Bound | Determines the fraction of compound available to act on its target. | nuvisan.com |

Computational and In Silico Modeling Approaches

Computational, or in silico, methods use computer simulations to model and predict the properties of chemical compounds and their interactions with biological systems. bbau.ac.inhumanspecificresearch.org These approaches are invaluable for accelerating research by screening vast virtual libraries, prioritizing compounds for synthesis, and generating hypotheses about a compound's mechanism of action. frontiersin.org In silico tools encompass a wide range of techniques, from molecular modeling and docking to quantitative structure-activity relationship (QSAR) analysis and ADMET prediction. frontiersin.orgnih.gov For this compound, these methods can provide deep insights that complement and guide experimental work.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or nucleic acid). mdpi.comijpsjournal.com The process involves generating numerous possible binding poses of the ligand within the target's binding site and then using a scoring function to rank them. mdpi.com This method is instrumental for predicting how a compound achieves its biological effect at the molecular level. mdpi.com

Given the reported bioactivities of this compound, molecular docking is a powerful tool for forming and testing hypotheses about its binding mechanisms. For example, to investigate its antimicrobial action, this compound could be docked into models of bacterial cell membranes to visualize how its structure facilitates membrane disruption through electrostatic interactions with phospholipid headgroups. vulcanchem.com

To explore its antiarrhythmic potential, a docking study could be performed using the crystal structure of the human Nav1.5 sodium channel. vulcanchem.com The simulation would aim to identify the specific binding pocket within the channel and the key amino acid residues that form noncovalent bonds with this compound, thereby explaining how it blocks ion flow. biointerfaceresearch.com The results, such as binding energy and the stability of the predicted pose, can then be used to guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding site. mdpi.com

Table 4: Hypothetical Workflow for a Molecular Docking Study of this compound

| Step | Description | Purpose | Source |

|---|---|---|---|

| 1. Target Preparation | Obtain the 3D structure of the biological target (e.g., Nav1.5 channel) from a protein database (PDB). | To create a rigid or flexible receptor model for docking. | bbau.ac.inbiointerfaceresearch.com |

| 2. Ligand Preparation | Generate the 3D structure of this compound and optimize its geometry and energy. | To prepare the small molecule for flexible alignment within the receptor. | mdpi.com |

| 3. Docking Simulation | Run a docking algorithm to fit the ligand into the defined binding site of the receptor. | To generate multiple potential binding poses and conformations. | frontiersin.org |

| 4. Scoring and Analysis | Use a scoring function to rank the poses based on predicted binding affinity (e.g., free energy of binding). | To identify the most likely binding mode and predict binding strength. | mdpi.com |

| 5. Interaction Analysis | Analyze the top-ranked pose to identify key noncovalent interactions (e.g., hydrogen bonds, hydrophobic contacts). | To understand the molecular basis of binding and propose a mechanism of action. | biointerfaceresearch.com |

Quantitative Systems Pharmacology (QSP) and Pharmacokinetic/Pharmacodynamic (PK/PD) Models for Translational Research

The study of a chemical compound's journey through and effect on a biological system is fundamental to drug development and safety assessment. For a compound like this compound, which is recognized as a quaternary ammonium (B1175870) antiseptic, understanding its behavior at a systemic level is crucial. allucent.com Advanced modeling techniques, specifically Quantitative Systems Pharmacology (QSP) and Pharmacokinetic/Pharmacodynamic (PK/PD) models, offer powerful frameworks for this purpose, facilitating the translation of preclinical data to clinical applications.

Quantitative Systems Pharmacology (QSP) is a multidisciplinary approach that integrates computational modeling and experimental data to examine the dynamic interactions between a drug and a biological system. wikipedia.org QSP models are designed to be mechanistic, representing the underlying biology of a disease and the mechanism of action of a drug in a quantitative manner. youtube.com This approach allows for the simulation of how a compound like this compound might behave in a complex biological environment, considering its interactions with various cellular and physiological processes. The goal of QSP is to predict the effects of a drug in different patient populations and to identify potential biomarkers of response. allucent.com

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a critical component of this translational research paradigm. nih.gov Pharmacokinetics (PK) describes what the body does to the drug—its absorption, distribution, metabolism, and excretion (ADME). msdmanuals.com In contrast, pharmacodynamics (PD) describes what the drug does to the body—the relationship between drug concentration and its observed effect. msdmanuals.com By mathematically linking PK and PD, these models can predict the time course of a drug's effect, a vital step in optimizing dosing regimens and predicting clinical outcomes. frontiersin.org

For a compound such as this compound, a theoretical PK/PD model would aim to connect its concentration at the site of action (e.g., a bacterial cell membrane) to its antiseptic activity. The development of such a model would require extensive data from in vitro and in vivo studies.

Translational Research Applications

The primary goal of using QSP and PK/PD models in translational research is to bridge the gap between preclinical findings and human clinical trials. nih.gov These models can integrate data from various sources, including in vitro assays, animal studies, and human physiological data, to create a comprehensive picture of a drug's potential effects. nih.gov For this compound, this would involve modeling its antimicrobial effects observed in laboratory settings to predict its potential efficacy and safety profile in a clinical context.

A significant advantage of these modeling approaches is the ability to conduct "virtual clinical trials." By simulating the effects of a compound in a virtual patient population, researchers can explore different dosing strategies, identify potential responders and non-responders, and anticipate potential adverse effects before initiating human studies. youtube.com This can lead to more efficient and ethically sound clinical trial designs. mdpi.com

Although specific QSP and PK/PD models for this compound are not yet detailed in publicly available literature, the principles of these methodologies provide a clear roadmap for future research. The development of such models would be a significant step forward in fully characterizing the therapeutic potential of this compound.

Below is a hypothetical data table illustrating the types of parameters that would be essential for building a PK/PD model for this compound.

| Parameter | Description | Hypothetical Value Range for this compound | Source of Data |

| Pharmacokinetic Parameters | |||

| Absorption Rate Constant (ka) | The rate at which this compound is absorbed into the system. | 0.5 - 2.0 h⁻¹ | In vitro cell culture studies |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 10 - 50 L | Animal studies |

| Clearance (CL) | The rate at which this compound is removed from the body. | 1 - 5 L/h | Animal studies |

| Pharmacodynamic Parameters | |||

| Maximum Effect (Emax) | The maximum antiseptic effect achievable with this compound. | 99.9% bacterial reduction | In vitro microbiology assays |

| EC50 | The concentration of this compound that produces 50% of the maximum effect. | 1 - 10 µg/mL | In vitro microbiology assays |

Predictive Toxicology Models for Mechanistic Data Integration (e.g., ToxCast platforms)

Predictive toxicology is a rapidly evolving field that utilizes computational models to forecast the potential adverse effects of chemicals, including pharmaceuticals and industrial compounds like this compound. A key initiative in this area is the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast), which employs high-throughput screening (HTS) assays to assess the potential for chemicals to perturb biological pathways. While specific ToxCast data for this compound is not extensively detailed in public records, the framework provides a valuable model for how the toxicological profile of this compound could be assessed.

The core of predictive toxicology modeling lies in the integration of various data streams to build a comprehensive picture of a chemical's potential for harm. This includes information on the chemical's structure, physicochemical properties, and its activity in a wide range of biological assays. For a compound like this compound, a quaternary ammonium salt, this would involve evaluating its potential to interact with various cellular targets beyond its intended antiseptic action.

Mechanistic Data Integration

The power of platforms like ToxCast comes from their ability to move beyond traditional animal testing and toward a more mechanistic understanding of toxicity. By screening chemicals across hundreds of different biological assays, these platforms can identify patterns of activity that may be indicative of specific toxicological endpoints. For instance, if this compound were to show activity in assays related to cell stress, DNA damage, or mitochondrial dysfunction, this would raise concerns about its potential for cytotoxicity or genotoxicity.

The integration of this mechanistic data is often achieved through the use of sophisticated computational models, including machine learning algorithms and systems biology approaches. These models can identify correlations between patterns of bioactivity and specific toxicological outcomes, allowing for the prediction of a chemical's potential hazards without the need for extensive animal testing.

Application to this compound

A predictive toxicological assessment of this compound would likely focus on several key areas, given its chemical nature as a cationic surfactant. These could include:

Cytotoxicity: Quaternary ammonium compounds can disrupt cell membranes, and a key toxicological question would be the selectivity of this effect. Predictive models could help to determine if this compound is more toxic to microbial cells than to human cells.

Dermal and Ocular Irritation: As an antiseptic, this compound may come into contact with the skin and eyes. Predictive models based on in vitro data from reconstructed human tissue models could be used to assess its potential for irritation.

Systemic Toxicity: If absorbed into the body, this compound could have effects on various organ systems. Predictive models could help to identify potential target organs and mechanisms of toxicity.

The following table provides a hypothetical example of the types of data that could be generated for this compound within a predictive toxicology framework like ToxCast.

| Assay Target | Endpoint Measured | Hypothetical Result for this compound | Toxicological Implication |

| Cellular Stress Pathways | |||

| Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) activation | Induction of antioxidant response genes | Moderate activation | Potential for oxidative stress |

| p53 activation | Induction of a key tumor suppressor protein | Low activation | Low concern for genotoxic stress |

| Mitochondrial Function | |||

| Mitochondrial membrane potential | Disruption of the electrochemical gradient | Concentration-dependent decrease | Potential for mitochondrial toxicity |

| Receptor Signaling Pathways | |||

| Estrogen Receptor (ER) signaling | Agonist or antagonist activity | No significant activity | Low concern for endocrine disruption |

Proteomic Analysis for Cellular Response Profiling

Proteomics, the large-scale study of proteins, offers a powerful lens through which to view the cellular response to a chemical compound like this compound. By analyzing changes in the abundance, modification, and interaction of proteins within a cell or organism after exposure to a substance, researchers can gain deep insights into its mechanism of action and potential off-target effects.

When a cell is exposed to an external stimulus like this compound, it responds by altering the expression levels of numerous proteins. These changes can be part of a defensive response, a stress response, or a prelude to cell death. Proteomic analysis aims to capture a snapshot of these changes, providing a detailed molecular fingerprint of the compound's impact.

Methodologies in Proteomic Analysis

Several high-throughput techniques are employed in proteomic studies. A common approach is mass spectrometry (MS)-based proteomics. In a typical experiment, proteins are extracted from control and this compound-treated cells, digested into smaller peptides, and then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, which allows for their identification and quantification. By comparing the protein profiles of the treated and untreated samples, researchers can identify proteins that are up- or down-regulated in response to the compound.

Another powerful technique is two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry. This method separates proteins based on two independent properties, isoelectric point and molecular weight, providing a visual map of the proteome. Spots on the gel that differ in intensity between control and treated samples can be excised and the proteins identified by mass spectrometry.

Cellular Response Profiling of this compound

For a compound like this compound, which is known to disrupt cell membranes, a proteomic analysis would be expected to reveal changes in several key cellular pathways. Given its function as an antiseptic, the primary response would likely be observed in microbial cells. However, studying its effect on human cells is crucial for understanding its toxicological profile.

A hypothetical proteomic study of a bacterial species exposed to this compound might reveal the upregulation of proteins involved in:

Cell wall and membrane repair: In an attempt to counteract the membrane-disrupting effects of the compound.

Stress response: Including heat shock proteins and other chaperones that help to refold damaged proteins.

Efflux pumps: Proteins that actively transport foreign substances out of the cell.

Conversely, a downregulation might be seen in proteins involved in:

DNA replication and protein synthesis: As the cell diverts resources to survival.

Metabolic pathways: Reflecting a general shutdown of cellular processes.

The following table presents a hypothetical set of findings from a proteomic analysis of a bacterial cell line treated with this compound.

| Protein Identified | Cellular Function | Observed Change in Expression | Potential Interpretation |

| GroEL | Chaperone protein, stress response | Upregulated | Cellular stress due to membrane damage |

| AcrB | Component of a multidrug efflux pump | Upregulated | Attempt to expel this compound from the cell |

| FtsZ | Key protein in cell division | Downregulated | Inhibition of cell proliferation |

| ATP synthase | Energy production | Downregulated | Disruption of cellular metabolism |

By mapping these protein changes to known biological pathways, researchers can construct a detailed model of this compound's cellular effects. This information is invaluable for optimizing its antiseptic properties while minimizing potential harm to human cells.

Future Research Trajectories and Theoretical Applications of Disiquonium in Chemical Biology

Exploration of Novel Disiquonium Derivatives with Enhanced or Modified Biological Activities

The exploration of novel derivatives of existing compounds is a cornerstone of medicinal chemistry and drug discovery. wikipedia.org This process can lead to the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. nih.gov In the context of this compound, a quaternary ammonium (B1175870) compound with recognized antiseptic properties, the synthesis and evaluation of new derivatives hold significant promise for expanding its biological applications. hodoodo.com

The generation of new this compound derivatives can be approached through several synthetic strategies. Modifications can be introduced to various parts of the molecule, including the length of the decyl chains, the nature of the methyl group on the nitrogen atom, and the trimethoxysilylpropyl moiety. vulcanchem.comcymitquimica.com For instance, altering the hydrophobicity and chain length of functional groups attached to the quinone core has been shown to modulate the antibacterial profiles of other compounds. mdpi.com Similarly, synthesizing a series of related compounds allows for the investigation of structure-activity relationships, providing insights into the structural requirements for a desired biological effect. mdpi.comresearchgate.net

The synthesized derivatives would then be subjected to a battery of in vitro and in vivo assays to screen for a wide range of biological activities. Given this compound's known antimicrobial action, initial screening would logically focus on its efficacy against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains. vulcanchem.commdpi.com Furthermore, considering the structural similarities to other compounds with diverse pharmacological effects, it would be prudent to investigate other potential activities such as antiviral, anticancer, and anti-inflammatory properties. nih.govrsc.org For example, some pyrimidine (B1678525) derivatives have demonstrated significant antimicrobial and antioxidant activities. researchgate.net

A recent study highlighted the synthesis of novel thiazole (B1198619) and thiazolidinone derivatives which exhibited potent antioxidant activity, in some cases exceeding that of known antioxidants. mdpi.com This suggests that incorporating different heterocyclic fragments into the this compound structure could yield derivatives with novel and enhanced biological functions. The ultimate goal of this exploratory research is to identify new lead compounds with superior biological profiles compared to the parent molecule, paving the way for the development of new therapeutic agents.

Elucidation of Uncharacterized Signaling Pathways and Regulatory Networks Affected by this compound

While the primary antimicrobial mechanism of this compound chloride is understood to involve the disruption of bacterial cell membranes, its broader impact on cellular signaling pathways remains largely unexplored. vulcanchem.com A deeper understanding of how this compound and its derivatives interact with and modulate various signaling cascades and regulatory networks is crucial for uncovering novel therapeutic applications and potential off-target effects.

Initial investigations could focus on well-established signaling pathways known to be affected by other quaternary ammonium compounds or molecules with similar structural features. For instance, some compounds are known to interfere with quorum-sensing pathways in bacteria, a mechanism that regulates biofilm formation and virulence. vulcanchem.com Given that this compound has been shown to suppress biofilm formation, it is plausible that it also modulates these communication networks. vulcanchem.com

Furthermore, experimental models have suggested that this compound chloride may have cardiac applications due to its ability to block voltage-gated sodium channels. vulcanchem.com This finding opens up an entirely new avenue of research into its effects on ion channel signaling and its potential as an antiarrhythmic agent. The inositol (B14025) phospholipid signaling pathway and the cyclic AMP pathway are other fundamental signaling cascades that could be investigated for potential modulation by this compound. scribd.com

Advanced techniques in molecular and cellular biology would be instrumental in these investigations. High-throughput screening assays could be employed to rapidly assess the effect of this compound on a wide range of signaling pathways. regulations.gov Subsequent studies could then utilize more targeted approaches, such as reporter gene assays, Western blotting, and phosphorylation-specific antibodies, to dissect the specific molecular mechanisms involved. Understanding these interactions is essential for a comprehensive view of this compound's biological activity.

Structure-Activity Relationship (SAR) Studies for Rational Design and Optimization

Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule correlates with its biological activity. wikipedia.org By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify the key chemical features responsible for its activity. wikipedia.org This knowledge is then used to rationally design and optimize new compounds with improved potency, selectivity, and reduced toxicity. nih.gov

For this compound, SAR studies would involve synthesizing a library of analogs with systematic variations in its chemical structure. Key modifications could include:

Altering the length of the two decyl chains: Investigating how changes in lipophilicity affect antimicrobial and other biological activities.

Replacing the methyl group on the quaternary ammonium center: Exploring the impact of different alkyl or aryl substituents on steric and electronic properties.

Modifying the trimethoxysilylpropyl group: Assessing the role of this moiety in the compound's activity and potential for surface binding.

The biological activities of these newly synthesized derivatives would be evaluated using a panel of in vitro and in vivo assays. mdpi.com The resulting data would then be analyzed to establish clear relationships between specific structural modifications and observed changes in biological effect. For example, SAR studies on a series of anticonvulsant compounds derived from Disopyramide revealed that the highest activity was associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed to mathematically correlate physicochemical properties with biological activity. slideshare.netpharmacy180.com These computational models can help predict the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. slideshare.net Ultimately, a thorough SAR and QSAR analysis of this compound will provide a detailed roadmap for the rational design of optimized derivatives with enhanced therapeutic potential.

Table: Key Structural Modifications for this compound SAR Studies

| Structural Region | Potential Modifications | Rationale |

| Alkyl Chains | Varying chain length (e.g., C8, C12, C14) | To investigate the effect of lipophilicity on membrane interaction and antimicrobial activity. |

| Quaternary Ammonium Head | Substitution of the methyl group with other alkyl or functional groups | To explore the influence of steric and electronic factors on receptor binding and biological activity. |

| Linker | Altering the length and composition of the propyl linker | To assess its role in spatial orientation and interaction with biological targets. |

| Silyl (B83357) Group | Replacing trimethoxysilyl with other silane (B1218182) derivatives or alternative reactive groups | To modify surface-binding properties and explore different modes of action. |

Conceptualization of this compound as a Research Tool or Lead Compound in Fundamental Chemical Biology Studies

Beyond its direct therapeutic potential, this compound and its derivatives can be conceptualized as valuable research tools for probing fundamental processes in chemical biology. nih.gov Chemical biology often utilizes small molecules to perturb and study complex biological systems, and the unique properties of this compound make it an attractive candidate for such applications. pnnl.govsne-chembio.ch

One key application lies in its ability to disrupt cell membranes. vulcanchem.com This property can be harnessed to study processes related to membrane integrity, lipid bilayer dynamics, and the function of membrane-associated proteins. By carefully controlling its concentration, this compound could be used to transiently permeabilize cell membranes, allowing for the targeted delivery of otherwise impermeable molecules such as proteins or oligonucleotides into the cell. vulcanchem.com This would provide a powerful tool for studying intracellular signaling and gene function.

Furthermore, the trimethoxysilyl group of this compound allows for its covalent attachment to surfaces, creating antimicrobial coatings. vulcanchem.com This feature can be exploited in the development of novel experimental platforms. For example, surfaces coated with this compound could be used to study bacterial adhesion, biofilm formation, and the mechanisms of contact-dependent killing. These platforms could also be used to screen for compounds that inhibit or enhance these processes.

As a lead compound, this compound provides a starting point for the development of more sophisticated chemical probes. pnnl.gov By incorporating fluorescent tags or other reporter groups into the this compound scaffold, researchers could create probes to visualize its subcellular localization and track its interactions with biological targets in real-time. Density-based platforms could also be used to probe chemical and biological binding events involving this compound. harvard.edu The development of such tools would greatly enhance our understanding of its mechanism of action and could lead to the discovery of new biological phenomena.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Footprint

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive "biological footprint" of the compound, revealing the full extent of its impact on cellular processes. nih.govri.se

A multi-omics approach would begin with treating cells or organisms with this compound and then collecting samples for analysis at different time points. diva-portal.orgbiorxiv.org

Transcriptomics (e.g., RNA-Seq) would reveal changes in gene expression, identifying which genes are upregulated or downregulated in response to the compound. ri.se

Proteomics would provide a snapshot of the protein landscape, identifying changes in protein abundance and post-translational modifications. ri.se

Metabolomics would analyze the small-molecule metabolites, revealing alterations in metabolic pathways. ri.senih.gov

By integrating these different layers of data, researchers can construct detailed models of the cellular response to this compound. nih.gov For example, a multi-omics analysis of kidney damage induced by the herbicide Diquat identified dysregulation of the PPAR signaling pathway and fatty acid metabolism as key mechanisms of toxicity. nih.gov A similar approach could uncover previously unknown pathways and targets of this compound.

Bioinformatic and statistical tools are crucial for the analysis and interpretation of these large and complex datasets. ri.se Network analysis can be used to identify interconnected modules of genes, proteins, and metabolites that are perturbed by the compound, while pathway analysis can pinpoint the specific biological processes that are most affected. nih.gov This comprehensive, data-driven approach will not only provide a deeper understanding of this compound's mechanism of action but may also uncover novel therapeutic applications and potential biomarkers for its activity.

Q & A

Q. Table 1: Key Characterization Data

| Parameter | Value/Peak | Reference Method |

|---|---|---|

| Molecular Weight | 550.3 g/mol | ESI-MS |

| ¹H NMR (δ) | 3.5–3.7 ppm (Si-OCH₃) | CDCl₃ |

| Purity (HPLC) | ≥98% | C18 column, 70:30 MeOH:H₂O |

Basic Research: How can researchers investigate the anti-infective mechanism of action of this compound chloride?

Methodological Answer:

The anti-infective mechanism involves disrupting microbial membranes via its quaternary ammonium structure. To study this:

Membrane Permeability Assays :

- Use fluorescent dyes (e.g., propidium iodide) to quantify membrane disruption in Staphylococcus aureus .

- Compare zeta potential changes in bacterial membranes pre/post treatment .

Enzymatic Inhibition Studies :

- Test inhibitory effects on microbial enzymes (e.g., ATPases) via spectrophotometric kinetic assays .

Molecular Dynamics Simulations :

- Model interactions between this compound’s hydrophobic tail and lipid bilayers using software like GROMACS .

Advanced Research: How should researchers design combinatorial studies to evaluate this compound’s synergistic efficacy with other antimicrobials?

Methodological Answer:

Experimental Design :

- In Vitro Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices against Gram-positive/negative biofilms .

- In Vivo Models : Use murine skin infection models with Pseudomonas aeruginosa to assess wound healing rates when combined with polymyxin B .

Data Analysis :

- Apply Bliss Independence or Loewe Additivity models to quantify synergy .

Reproducibility :

- Report detailed protocols for compound ratios, exposure times, and solvent controls per Beilstein Journal guidelines .

Advanced Research: How can contradictory data on this compound’s cytotoxicity be systematically addressed?

Methodological Answer:

Identify Sources of Variability :

- Compare cytotoxicity assays (e.g., MTT vs. LDH release) across cell lines (e.g., HaCaT keratinocytes vs. HepG2) .

Dose-Response Analysis :

- Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring solvent controls (e.g., DMSO ≤0.1%) are consistent .

Mechanistic Follow-Up :

- Perform flow cytometry to distinguish apoptosis vs. necrosis pathways at varying concentrations .

Meta-Analysis :

- Apply PRISMA guidelines to review literature discrepancies, focusing on exposure durations and cell culture conditions .

Advanced Research: What strategies optimize analytical methods for assessing this compound’s stability under varying pH conditions?

Methodological Answer:

Method Development :

- HPLC-UV/MS : Use a gradient elution (acetonitrile/0.1% formic acid) to monitor degradation products (e.g., hydrolyzed siloxane derivatives) .

- Forced Degradation Studies : Expose this compound to pH 2–12 buffers (37°C, 24 hrs) and quantify intact compound via peak area normalization .

Kinetic Modeling :

- Apply first-order decay models to calculate half-life (t₁/₂) and activation energy (Arrhenius plots) .

Validation :

- Follow ICH Q2(R1) guidelines for precision, accuracy, and LOD/LOQ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.